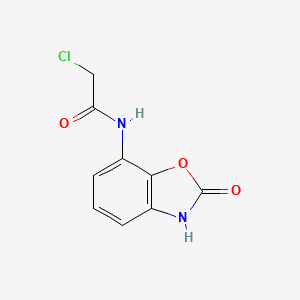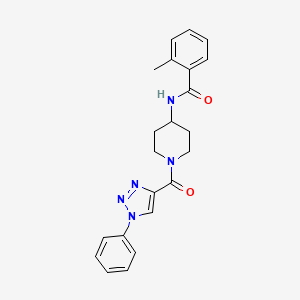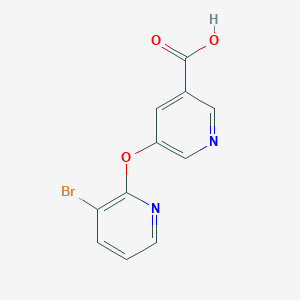![molecular formula C10H11N3OS B3012358 (5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol CAS No. 126808-96-6](/img/structure/B3012358.png)
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol” is a unique chemical compound with the empirical formula C10H11N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. The molecular weight is 221.28 and the molecular formula is C10H11N3OS .Aplicaciones Científicas De Investigación
Antileishmanial Activity
A study conducted theoretical calculations on 4-amino-1,2,4-triazole derivatives, including a compound similar to (5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol. The research found significant antileishmanial activity in these derivatives, suggesting potential applications in treating Leishmania infections (Süleymanoğlu et al., 2017).
Structure-Activity Relationship (SAR) Studies
Another study focused on SAR studies of 5-membered heterocyclic derivatives, including 1,2,4-triazole compounds. The study aimed to understand the impact of different moieties on the potency of triazole derivatives, potentially guiding the development of new pharmaceuticals (Kumudha, 2016).
Antibacterial Activity
Research on heterocyclic systems containing bridged nitrogen atoms, including 1,2,4-triazoles, highlighted their synthesis and potential antibacterial activities. This suggests that derivatives of this compound might be explored for antibacterial applications (Hui et al., 2000).
Antifungal Activity
A study on triazolylindole derivatives, which share structural similarities with the compound , demonstrated antifungal properties. This indicates potential applications in antifungal treatments (Singh & Vedi, 2014).
Antimicrobial Activities
Another research synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The findings suggest that compounds like this compound could be effective against various microorganisms (Bektaş et al., 2007).
Antimycobacterial Activity
Research on 3-mercapto-1,2,4-triazole–pyrrole hybrids explored their design and antimycobacterial activity. These findings indicate that related compounds might be used in the treatment of mycobacterial infections (Roman et al., 2019).
AChE Inhibitory Activity
A study synthesizing 2-methyl-4-(substituted benzylidene)-1-phenyl-1,2,4 triazolo thiadiazole derivatives evaluated their acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Sen & Shanker, 1996).
Corrosion Inhibition
Triazole derivatives, including Schiff’s bases of triazoles, have been investigated for their effectiveness as corrosion inhibitors in metal alloys. This indicates potential industrial applications (Ansari et al., 2014).
Mecanismo De Acción
Target of Action
It is known that triazole derivatives, which this compound is a part of, primarily target theheme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Triazole and imidazole molecules, which are structurally similar, act by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane .
Biochemical Pathways
Based on the mode of action of similar triazole compounds, it can be inferred that the compound affects theergosterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, disrupting the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
It is known that triazoles generally have a slow metabolic rate and good oral bioavailability .
Result of Action
Based on the mode of action of similar triazole compounds, it can be inferred that the compound disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth .
Action Environment
It is known that the activity of similar triazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARJNOBAHWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)
![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)



![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

